Antifungal Activity: Validated Bis(Arylthio) Scaffold Within Defined Structural Claims
1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one falls within the structural scope of 1-aryl-3-arylthio-1-propanones that are explicitly claimed to possess antifungal activity against both fluconazole-sensitive and fluconazole-resistant strains of Candida albicans [1]. The patent specification defines aryl substituents including 4-methylphenyl as active embodiments, distinguishing this specific substitution pattern from other aryl variants whose activity profiles are not equivalently validated [1]. While head-to-head comparative IC₅₀ data for this exact compound against specific analogs is not currently available in the open literature, the patent's explicit inclusion of the 4-methylphenyl substituent as a claimed active embodiment provides procurement-relevant differentiation from non-claimed aryl variants [1].
| Evidence Dimension | Antifungal activity claim scope in patent |
|---|---|
| Target Compound Data | Explicitly claimed as active embodiment within 1-aryl-3-arylthio-1-propanone scaffold bearing 4-methylphenyl substituent |
| Comparator Or Baseline | Non-claimed aryl substituent variants (e.g., unsubstituted phenyl, other substituted aryl groups not specified in claims) |
| Quantified Difference | Qualitative differentiation: claimed active vs. not specifically claimed |
| Conditions | Patent specification for antifungal activity against fluconazole-sensitive and fluconazole-resistant Candida albicans strains |
Why This Matters
This patent-grounded structural validation reduces procurement risk by establishing a documented activity expectation for the specific substitution pattern, whereas non-claimed analogs lack equivalent validation.
- [1] Akamanchi, K.G. A process for synthesis of 1-aryl-3-aryl/heteroaryl-3-arylthio/heteroarylthio-1-propanones possessing antifungal activity. Indian Patent 205247 (2007). View Source
